2,5-Di-tert-butyl-1,4-benzoquinone
Overview
Description
2,5-Di-tert-butyl-1,4-benzoquinone is a 2,5-disubstituted quinone compound with the molecular formula C14H20O2 . It is known for its antibacterial properties and has been isolated from marine Streptomyces species . This compound is also used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) is known to interact with several amino acid residues, with lysine being common among all the target enzymes . It has been found to have antibacterial properties .
Mode of Action
DTBBQ interacts with its targets, causing changes in their function. For instance, it has been found to form a hydrogen bond with the ALA8 residue in the Dihydrofolate reductase (DHFR) protein . This interaction can potentially alter the function of the target proteins, leading to its antibacterial effects .
Biochemical Pathways
Its interaction with various amino acid residues suggests that it may influence multiple pathways, particularly those involving the target enzymes
Result of Action
The primary result of DTBBQ’s action is its antibacterial activity . By interacting with various target enzymes, DTBBQ can inhibit bacterial growth, making it a potential candidate for treating bacterial infections .
Biochemical Analysis
Biochemical Properties
2,5-Di-tert-butyl-1,4-benzoquinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit microsomal and sarcoplasmic reticulum Ca²⁺-ATPase activity, which affects calcium signaling pathways . Additionally, it interacts with enzymes such as Topoisomerase II, Topoisomerase IV, Enoyl ACP reductase, and Dihydrofolate reductase, demonstrating binding energies ranging from -3.91 to -5.82 kcal/mol .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It induces apoptosis and inhibits cell proliferation in chronic myelogenous leukemia cells . In rat glioma cells, it depletes InsP3-sensitive Ca²⁺ stores, indicating its role in calcium signaling . These interactions influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits Ca²⁺-ATPase activity, leading to the depletion of calcium stores in cells . This inhibition affects calcium-dependent signaling pathways and cellular functions. Additionally, its binding interactions with enzymes such as Topoisomerase II and IV, Enoyl ACP reductase, and Dihydrofolate reductase suggest its role in enzyme inhibition and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation have been studied, showing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions . High-pressure EPR techniques have been used to evaluate the migration rates of Na⁺ and K⁺ in ion pairs involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antibacterial properties, while higher doses could lead to toxic or adverse effects. Studies have shown its cytotoxic effects in human monocytic leukemia cells, indicating potential threshold effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as Ca²⁺-ATPase, affecting calcium signaling and metabolism . Its role in inhibiting enzymes like Topoisomerase II and IV, Enoyl ACP reductase, and Dihydrofolate reductase suggests its involvement in DNA replication, fatty acid synthesis, and folate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. It targets the sarcoplasmic reticulum and microsomes, inhibiting Ca²⁺-ATPase activity and affecting calcium signaling . This localization is crucial for its role in modulating cellular functions and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butylphenol using titanium superoxide as a catalyst and aqueous hydrogen peroxide (30%) as the oxidizing agent . The reaction typically involves the following steps:
- Dissolving 2-tert-butylphenol in a suitable solvent.
- Adding titanium superoxide catalyst.
- Introducing aqueous hydrogen peroxide to initiate the oxidation reaction.
- Isolating and purifying the resulting this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale oxidation reactions with appropriate catalysts and oxidizing agents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced to form 2,5-Di-tert-butylhydroquinone.
Substitution: It can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Titanium superoxide and hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Further oxidized quinone derivatives.
Reduction: 2,5-Di-tert-butylhydroquinone.
Substitution: Substituted quinone derivatives.
Scientific Research Applications
2,5-Di-tert-butyl-1,4-benzoquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and redox reactions.
Biology: Studied for its antibacterial properties and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,4-benzoquinone: A similar quinone derivative with cytotoxic properties.
2,6-Di-tert-butyl-1,4-benzoquinone: Another disubstituted quinone used as an antioxidant.
2,5-Di-tert-butylhydroquinone: The reduced form of 2,5-Di-tert-butyl-1,4-benzoquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its antibacterial activity and ability to participate in various redox reactions make it valuable for research and industrial applications .
Properties
IUPAC Name |
2,5-ditert-butylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYASVWWDLJXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044889 | |
Record name | 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | |
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Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow crystalline powder; [MSDSonline] | |
Record name | 2,5-Di-t-butyl-p-benzoquinone | |
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Solubility |
INSOL IN WATER; SOL IN ETHER, BENZENE, ACETIC ACID, HOT ALCOHOL | |
Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |
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Color/Form |
YELLOW CRYSTALS FROM ALCOHOL | |
CAS No. |
2460-77-7 | |
Record name | 2,5-Di-tert-butyl-1,4-benzoquinone | |
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Record name | 2,5-Di-t-butyl-p-benzoquinone | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)- | |
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Record name | 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | |
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Record name | 2,5-di-tert-butyl-p-benzoquinone | |
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Record name | 2,5-DI-TERT-BUTYL-P-BENZOQUINONE | |
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Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |
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Melting Point |
152.5 °C | |
Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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